molecular formula C20H21ClFNO3 B11371062 N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11371062
M. Wt: 377.8 g/mol
InChI Key: YPPOFKIIAXTTNR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorobenzyl group, a fluorophenoxy group, and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an amine precursor.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached via an etherification reaction using 4-fluorophenol.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(4-fluorophenoxy)acetamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(4-chlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Contains a methoxy group instead of a fluorine atom.

    N-(4-bromobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Contains a bromine atom instead of a chlorine atom.

Uniqueness

N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21ClFNO3

Molecular Weight

377.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21ClFNO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h3-10,19H,1-2,11-14H2

InChI Key

YPPOFKIIAXTTNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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